4-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)-5-((4-(phenylamino)-3-sulphophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
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Overview
Description
4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is particularly notable for its application in various industries, including textiles, printing, and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline, which involves treating it with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydroxy-5-aminonaphthalene-2,7-disulfonic acid under alkaline conditions to form the first azo linkage.
Further Coupling: The resulting compound undergoes further coupling reactions with other aromatic amines, such as 4-(phenylamino)-3-sulfophenylamine, to form additional azo linkages.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis undergoes several types of chemical reactions:
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric and sulfuric acids for nitration.
Major Products
Reduction: Corresponding aromatic amines.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing vibrant inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Nitrophenyl)azo]phenol
- **4-[(4-Nitrophenyl)azo]-2,5-dihydroxybenzenesulfonic acid
- **4-[(4-Nitrophenyl)azo]-3-hydroxy-2-naphthoic acid
Uniqueness
4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis is unique due to its multiple azo linkages, which provide enhanced color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.
Properties
CAS No. |
94199-99-2 |
---|---|
Molecular Formula |
C34H21N8Na3O14S3 |
Molecular Weight |
930.7 g/mol |
IUPAC Name |
trisodium;4-[[5-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-40-28-17-27(33(44)32(34(28)45)41-36-20-6-9-22(10-7-20)42(46)47)39-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
RZBRXRNHAKAMSP-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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